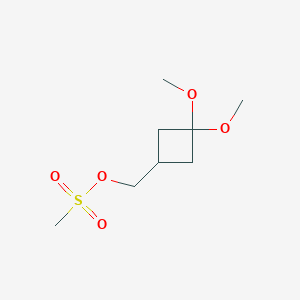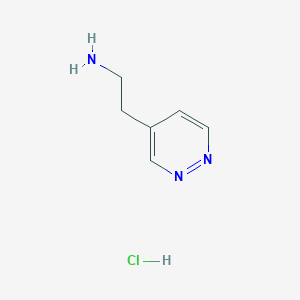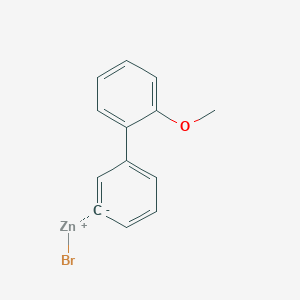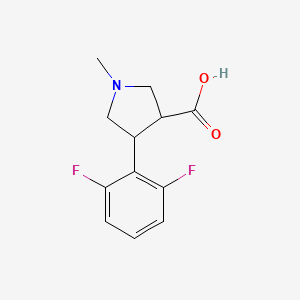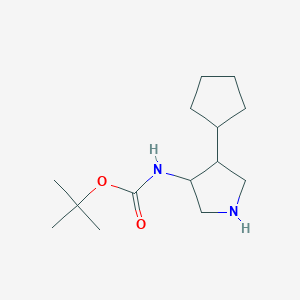
5-(5-(1-amino-3-(methylsulfonyl)propyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-(1-amino-3-(methylsulfonyl)propyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a pyrimidine-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(1-amino-3-(methylsulfonyl)propyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the oxadiazole ring through cyclization reactions and subsequent functionalization to introduce the amino and methylsulfonyl groups. The final step involves the coupling of the oxadiazole intermediate with a pyrimidine-dione derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
5-(5-(1-amino-3-(methylsulfonyl)propyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
科学研究应用
5-(5-(1-amino-3-(methylsulfonyl)propyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione has been explored for its applications in several scientific domains:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 5-(5-(1-amino-3-(methylsulfonyl)propyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other oxadiazole and pyrimidine-dione derivatives, such as:
- 5-(1-amino-3-(methylsulfonyl)propyl)-1,2,4-oxadiazole
- Pyrimidine-2,4(1H,3H)-dione derivatives with various substituents
Uniqueness
What sets 5-(5-(1-amino-3-(methylsulfonyl)propyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research and industrial applications.
属性
分子式 |
C10H13N5O5S |
|---|---|
分子量 |
315.31 g/mol |
IUPAC 名称 |
5-[5-(1-amino-3-methylsulfonylpropyl)-1,2,4-oxadiazol-3-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O5S/c1-21(18,19)3-2-6(11)9-13-7(15-20-9)5-4-12-10(17)14-8(5)16/h4,6H,2-3,11H2,1H3,(H2,12,14,16,17) |
InChI 键 |
GTSKCRDWEGRQTE-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2=CNC(=O)NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


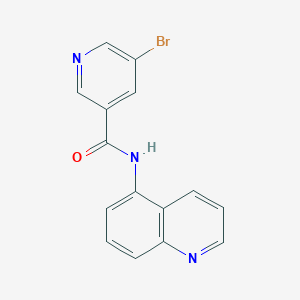
![2-Methyl-4-nitrobenzo[d]thiazole](/img/structure/B14871244.png)
![1-Methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14871251.png)
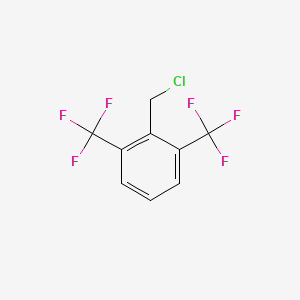
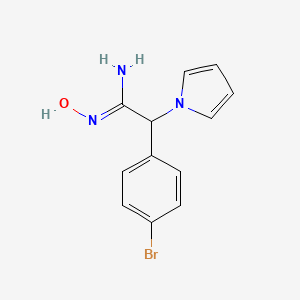

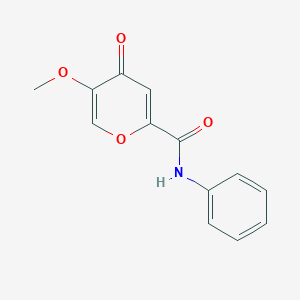
![7-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14871290.png)
